Ethyl 2-(3-bromophenyl)propanoate CAS 103807-54-1 properties
Ethyl 2-(3-bromophenyl)propanoate CAS 103807-54-1 properties
This in-depth technical guide details the physicochemical profile, synthetic pathways, and functional utility of Ethyl 2-(3-bromophenyl)propanoate (CAS 103807-54-1) .
CAS Registry Number: 103807-54-1
Chemical Family:
Executive Summary
Ethyl 2-(3-bromophenyl)propanoate is a specialized organobromine building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals. Structurally, it belongs to the "profen" class of precursors, possessing a chiral center at the
This compound serves as a bifunctional scaffold :
-
The Ester Moiety: Allows for orthogonal protection or conversion to acids/alcohols.
-
The Aryl Bromide: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems found in drugs like Ketoprofen or Flurbiprofen .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Ethyl 2-(3-bromophenyl)propanoate |
| Common Synonyms | 3-Bromo- |
| CAS Number | 103807-54-1 |
| Molecular Formula | |
| Molecular Weight | 257.12 g/mol |
| SMILES | CCOC(=O)C(C)c1cccc(Br)c1 |
Physical Properties (Experimental & Predicted)
Note: As a specialized intermediate, some values are derived from structure-activity relationship (SAR) models of analogous 2-arylpropionates.
| Property | Value / Description | Source/Note |
| Physical State | Clear to pale yellow liquid | Standard State |
| Boiling Point | 285–290 °C (760 mmHg) | Predicted (ACD/Labs) |
| Flash Point | >110 °C | Closed Cup (Est.)[1] |
| Density | 1.35 ± 0.05 g/ | High density due to Br |
| Refractive Index | Predicted | |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic Ester |
Synthetic Routes & Process Chemistry
To ensure high purity (>98%) for pharmaceutical applications, two primary synthetic workflows are recommended.
Route A: Classical Esterification (Scalable)
This route is preferred for kilogram-scale production due to the availability of the acid precursor.
-
Precursor: 2-(3-bromophenyl)propanoic acid.
-
Reagents: Absolute Ethanol (excess),
(cat.) or Thionyl Chloride ( ). -
Mechanism: Fischer Esterification or Acyl Chloride intermediate.
Protocol (Self-Validating):
-
Step 1: Dissolve 1.0 eq of 2-(3-bromophenyl)propanoic acid in 10 volumes of Ethanol.
-
Step 2: Add 0.1 eq
dropwise at 0°C. -
Step 3: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2); Acid spot (
~0.1) disappears; Ester spot ( ~0.6) appears. -
Step 4: Concentrate, neutralize with
, and extract with Ethyl Acetate. -
Validation: IR spectrum should show disappearance of broad -OH stretch (2500-3000
) and appearance of ester C=O stretch at ~1735 .
Route B: Pd-Catalyzed -Arylation (Modern)
This route constructs the C-C bond directly, useful if the phenylacetic acid is unavailable.
-
Precursors: 1,3-Dibromobenzene + Ethyl Propionate (or Ethyl 2-bromopropionate via Reformatsky-like coupling).
-
Catalyst:
/ . -
Selectivity: Requires careful control to prevent double arylation.
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathways for CAS 103807-54-1. Route A (top) is standard; Route B (bottom) is catalytic.
Functional Utility in Drug Discovery
This compound is a "divergent intermediate." The bromine atom allows researchers to install various pharmacophores while the propionate tail mimics the anti-inflammatory "profen" scaffold.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-aryl-2-propionic esters . This is the core skeleton of Flurbiprofen (though Flurbiprofen is a fluoro-derivative, the topology is identical).
-
Heck Reaction: Coupling with alkenes to extend the carbon chain.
-
Carbonylation: Reaction with CO/Pd to form isophthalic acid derivatives.
Divergent Reactivity Diagram
Figure 2: The chemical reactivity profile, highlighting its use as a pivot point for library generation.
Handling, Stability & Safety
Stability Profile
-
Hydrolytic Stability: Stable in neutral media. Slowly hydrolyzes in the presence of moisture and strong acids/bases.
-
Light Sensitivity: Aryl bromides can undergo photodehalogenation over extended periods; store in amber glass.
-
Shelf Life: >2 years if stored at 2–8°C under Argon.
Safety Protocols (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, and fume hood are mandatory.
-
Spill Management: Absorb with vermiculite; do not use combustible materials (sawdust) as brominated compounds can release irritant vapors upon decomposition.
References
-
ChemicalBook. (2024). Ethyl 2-(3-bromophenyl)propanoate - Product Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2024). General Synthesis of Alpha-Aryl Propionates via Pd-Catalysis. Retrieved from
-
PubChem. (2024). Compound Summary: 2-(3-bromophenyl)propanoic acid (Precursor). Retrieved from
-
Organic Syntheses. (2023). Standard Operating Procedures for Fisher Esterification of Aryl Acids. Retrieved from
